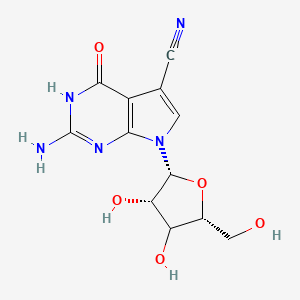

7-Cyano-7-deazaguanosine

Description

Context within Modified Nucleosides and Nucleic Acid Modifications

Nucleic acids, the blueprints of life, are not merely composed of the four canonical bases: adenine, guanine (B1146940), cytosine, and thymine (B56734) (or uracil (B121893) in RNA). A vast and diverse array of modified nucleosides are also present, playing critical roles in fine-tuning the structure, function, and regulation of DNA and RNA. nih.govCurrent time information in Bangalore, IN. 7-Cyano-7-deazaguanosine is a member of the 7-deazapurine family of modified nucleosides, which are characterized by the replacement of the nitrogen atom at the 7th position of the purine (B94841) ring with a carbon atom. nih.govnih.gov This seemingly subtle alteration has profound effects on the electronic properties and potential for further functionalization of the nucleobase. nih.govnih.gov

These modifications are not random occurrences but are the result of specific enzymatic pathways that introduce a remarkable level of chemical diversity into nucleic acids. benthamdirect.com This diversity is essential for a multitude of biological processes, including the regulation of gene expression, the modulation of translation efficiency, and even in defense mechanisms against viruses. nih.govCurrent time information in Bangalore, IN.

Historical Perspective on 7-Deazapurine Discovery and Characterization

The journey into the world of 7-deazapurines began not in the context of nucleic acid biochemistry, but with the discovery of potent antibiotics. In the mid-20th century, researchers isolating natural products from Streptomyces species unearthed a class of compounds with significant biological activity. nih.gov The first of these to be characterized was Tubercidin (B1682034) (7-deazaadenosine), a powerful antibiotic. nih.govresearchgate.net Its discovery sparked considerable interest in the pyrrolo[2,3-d]pyrimidine scaffold, the core structure of 7-deazapurines. nih.govresearchgate.netoup.com

Following Tubercidin, other 7-deazapurine antibiotics like Toyocamycin (B1682990) and Sangivamycin (B1680759) were isolated and characterized, all demonstrating the potent biological potential of this class of molecules. nih.govbenthamdirect.com These early discoveries laid the groundwork for decades of research into the synthesis and biological activities of a vast number of 7-deazapurine derivatives. oup.com It was later understood that the 7-deazapurine core is not only a feature of secondary metabolites but is also found as a modification within tRNA, leading to the discovery of complex nucleosides like queuosine (B110006) and archaeosine (B114985). benthamdirect.com

Fundamental Significance as a Biosynthetic Intermediate

The primary significance of this compound in nucleic acid biochemistry lies in its role as a crucial biosynthetic intermediate, known as preQ₀ (7-cyano-7-deazaguanine). Current time information in Bangalore, IN.nih.gov It is the central precursor in the de novo biosynthesis of two hypermodified nucleosides: queuosine (Q) and archaeosine (G+) . oup.comgrafiati.com

Queuosine is found in the anticodon of specific tRNAs in bacteria and eukaryotes and plays a vital role in ensuring the fidelity and efficiency of protein synthesis. nih.gov Archaeosine, on the other hand, is a modification found in the D-loop of most tRNAs in Archaea, where it is thought to contribute to tRNA stability. oup.comgrafiati.com

The biosynthesis of these complex molecules begins with guanosine (B1672433) triphosphate (GTP) and proceeds through a series of enzymatic steps to produce preQ₀. Current time information in Bangalore, IN.nih.gov From this central intermediate, the pathways diverge. In bacteria, preQ₀ is reduced to 7-aminomethyl-7-deazaguanine (preQ₁) before being incorporated into tRNA. grafiati.com In Archaea, preQ₀ is directly inserted into tRNA and then further modified. Therefore, this compound, as preQ₀, represents a critical branch point in the biosynthesis of these functionally important modified nucleosides across different domains of life.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13N5O5 |

|---|---|

Molecular Weight |

307.26 g/mol |

IUPAC Name |

2-amino-7-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C12H13N5O5/c13-1-4-2-17(9-6(4)10(21)16-12(14)15-9)11-8(20)7(19)5(3-18)22-11/h2,5,7-8,11,18-20H,3H2,(H3,14,15,16,21)/t5-,7?,8+,11-/m1/s1 |

InChI Key |

BIRQNXWAXWLATA-DWVWSIQXSA-N |

Isomeric SMILES |

C1=C(C2=C(N1[C@H]3[C@H](C([C@H](O3)CO)O)O)N=C(NC2=O)N)C#N |

Canonical SMILES |

C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)C#N |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of 7 Cyano 7 Deazaguanosine Preq0

Initial Precursor Derivation from Guanosine (B1672433) 5'-Triphosphate (GTP)

The journey from GTP to preQ₀ begins with a crucial enzymatic step that is shared with other essential metabolic pathways. nih.gov Prokaryotes are capable of synthesizing 7-deazaguanosine (B17050) derivatives like queuosine (B110006) and archaeosine (B114985) de novo from GTP, with 7-cyano-7-deazaguanine (preQ₀) being the first established intermediate in this pathway. nih.govasm.org

Role of GTP Cyclohydrolase I (FolE) in Pterin (B48896) and 7-Deazapurine Biosynthesis

The inaugural enzyme in the preQ₀ biosynthetic pathway is GTP cyclohydrolase I (GCH-I), encoded by the folE gene in Escherichia coli. nih.govnih.gov This enzyme is not exclusive to deazapurine synthesis; it also catalyzes the first committed step in the biosynthesis of pterin-related coenzymes such as tetrahydrofolate (THF) and biopterin. nih.govasm.orgnih.gov GCH-I converts GTP to 7,8-dihydroneopterin (B1664191) triphosphate (H₂NTP). nih.govmdpi.com This reaction involves the hydrolytic opening of the imidazole (B134444) ring of the purine (B94841), removal of carbon-8, and a subsequent rearrangement and cyclization of the ribosyl moiety to form the pterin ring. nih.gov The involvement of FolE in both folate and queuosine biosynthesis highlights a significant link between primary metabolism and tRNA modification. nih.gov Studies have demonstrated that E. coli strains lacking a functional folE gene are deficient in queuosine, and this deficiency can be rescued by expressing GCH-I encoding genes from various bacterial or archaeal sources. nih.govasm.org Similarly, deletion of the GCH-I gene in Haloferax volcanii results in only trace amounts of archaeosine, further cementing the enzyme's role in the synthesis of 7-deazaguanosine derivatives across prokaryotic kingdoms. nih.govnih.gov

Multistep Enzymatic Conversion to 7-Cyano-7-deazaguanine

Following the initial conversion of GTP, a cascade of enzymatic reactions transforms the intermediate into the final preQ₀ molecule. This part of the pathway involves a set of specialized enzymes that carry out unique chemical transformations. nih.govacs.org The genes encoding these enzymes, namely queD, queE, and queC, are often found in a gene cluster, indicating their coordinated function in this biosynthetic route. nih.govresearchgate.net

6-Carboxy-5,6,7,8-tetrahydropterin Synthase (QueD) Activity

The first dedicated enzyme in the preQ₀ pathway is 6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD). nih.govmdpi.com QueD, a homolog of mammalian 6-pyruvoyltetrahydropterin synthase (PTPS), catalyzes the conversion of H₂NTP to 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄). mdpi.comnih.gov Despite significant sequence similarity to PTPS, QueD has evolved a distinct function, highlighting a fascinating aspect of enzyme evolution. nih.gov This reaction represents a key branching point, diverting the metabolic flow towards deazapurine synthesis. nih.gov

7-Cyano-7-deazaguanine Synthase (QueC) Mechanism

The final step in the formation of preQ₀ is the conversion of the carboxylate group of CDG to a nitrile group, a reaction catalyzed by 7-cyano-7-deazaguanine synthase (QueC). nih.govacs.org This ATP-dependent reaction utilizes ammonia (B1221849) as the nitrogen source for the nitrile group. nih.govacs.org

QueC is a nitrile-forming enzyme that performs a reaction analogous to the reverse of a nitrilase. sci-hub.st The conversion of a carboxylic acid to a nitrile is an energetically unfavorable process, and QueC facilitates this through the use of ATP. sci-hub.st The mechanism involves two distinct ATP-dependent half-reactions. nih.gov First, the carboxylate group of CDG is adenylated. nih.gov This is followed by the addition of ammonia, which leads to the formation of an amide intermediate, 7-amido-7-deazaguanine (ADG). nih.govnih.gov A second molecule of ATP is then consumed to dehydrate the amide, yielding the final product, 7-cyano-7-deazaguanine (preQ₀). nih.govnih.gov While QueC synthases are highly specific for their natural substrate, their unique catalytic ability to form a nitrile from a carboxylic acid is of significant biochemical interest. sci-hub.stnih.gov

Enzymes in the Biosynthesis of 7-Cyano-7-deazaguanosine (preQ₀)

| Enzyme Name | Gene Name | EC Number | Function |

| GTP Cyclohydrolase I | folE | 3.5.4.16 | Converts GTP to 7,8-dihydroneopterin triphosphate (H₂NTP). nih.govmdpi.com |

| 6-Carboxy-5,6,7,8-tetrahydropterin Synthase | queD | 4.1.2.50 | Converts H₂NTP to 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄). nih.govmdpi.com |

| 7-Carboxy-7-deazaguanine (B3361655) Synthase | queE | 4.3.99.3 | Converts CPH₄ to 7-carboxy-7-deazaguanine (CDG). nih.govmdpi.com |

| 7-Cyano-7-deazaguanine Synthase | queC | 6.3.4.20 | Converts CDG to 7-cyano-7-deazaguanine (preQ₀) using ATP and ammonia. nih.govmdpi.com |

Intermediates in the Biosynthesis of this compound (preQ₀)

| Compound Name | Abbreviation | Role |

| Guanosine 5'-triphosphate | GTP | Initial precursor. nih.govasm.org |

| 7,8-Dihydroneopterin triphosphate | H₂NTP | Product of GCH-I (FolE) activity. nih.govmdpi.com |

| 6-Carboxy-5,6,7,8-tetrahydropterin | CPH₄ | Product of QueD activity and substrate for QueE. nih.govnih.gov |

| 7-Carboxy-7-deazaguanine | CDG | Product of QueE activity and substrate for QueC. nih.govnih.gov |

| 7-Amido-7-deazaguanine | ADG | Intermediate in the QueC-catalyzed reaction. nih.govnih.gov |

| 7-Cyano-7-deazaguanine | preQ₀ | Final product of this biosynthetic pathway. nih.govasm.org |

ATP-Dependent Reaction Pathway

The terminal step in the biosynthesis of preQ0 is the conversion of 7-carboxy-7-deazaguanine (CDG) to 7-cyano-7-deazaguanine (preQ0). This reaction is catalyzed by the enzyme 7-cyano-7-deazaguanine synthase, commonly known as QueC. nih.govnih.gov This transformation is an ATP-dependent process that utilizes ammonia as the nitrogen source for the newly formed nitrile group. acs.orgnih.gov

The reaction proceeds through two distinct ATP-dependent half-reactions. nih.gov In the first step, QueC catalyzes the adenylation of the carboxylate group of CDG, forming a 7-amido-7-deazaguanine (ADG) intermediate. nih.govasm.org This initial activation step consumes one molecule of ATP. The second half-reaction involves the dehydration of the ADG intermediate, which results in the formation of the final nitrile product, preQ0. nih.gov This dehydration step is also dependent on the hydrolysis of a second ATP molecule. nih.govasm.org

The critical role of both ATP molecules has been demonstrated through mutagenesis studies. For instance, mutating two highly conserved residues (K163A/R204A) in the Bacillus subtilis QueC protein allows the reaction to proceed to the ADG intermediate but halts the subsequent dehydration to preQ0, underscoring the importance of the second ATP-dependent step. asm.org

Enzymatic Characterization (e.g., pH and temperature optima in G. kaustophilus QueC)

The enzyme QueC from the thermophilic bacterium Geobacillus kaustophilus has been a subject of detailed biochemical characterization, revealing properties adapted to its high-temperature environment. This enzyme exhibits significant thermostability, which is a desirable trait for industrial applications. sci-hub.st

A study on the heterologously expressed QueC from G. kaustophilus determined its key enzymatic parameters. The enzyme displays an optimal pH of 9.5 for its catalytic activity. sci-hub.st This alkaline pH optimum is thought to facilitate the initial nucleophilic attack of the CDG carboxylate on ATP. sci-hub.st The apparent temperature optimum for the G. kaustophilus QueC was found to be 60°C. sci-hub.st Furthermore, the enzyme demonstrates strict substrate specificity for its natural substrate, 7-carboxy-7-deazaguanine, and does not convert non-natural substrates. sci-hub.st The co-products of the reaction catalyzed by this enzyme have been identified as AMP and pyrophosphate. sci-hub.st

Table 1: Biochemical Properties of Geobacillus kaustophilus QueC

| Parameter | Value | Reference |

|---|---|---|

| pH Optimum | 9.5 | sci-hub.st |

| Temperature Optimum | 60°C | sci-hub.st |

| Substrate Specificity | Strict for 7-carboxy-7-deazaguanine | sci-hub.st |

| Co-products | AMP and Pyrophosphate | sci-hub.st |

| Thermostability | High | sci-hub.st |

Comparative Biosynthetic Strategies Across Domains of Life

While the core biosynthetic pathway for preQ0 from GTP is largely conserved across bacteria and archaea, the subsequent fate and utilization of this crucial intermediate, as well as alternative acquisition strategies, showcase significant diversity between these domains of life. nih.govresearchgate.netnih.gov

Bacterial Pathways for preQ0 Synthesis

In bacteria, the synthesis of preQ0 from GTP is a four-step process catalyzed by the enzymes GTP cyclohydrolase I (FolE), 6-carboxytetrahydropterin synthase (QueD), 7-carboxy-7-deazaguanine synthase (QueE), and 7-cyano-7-deazaguanine synthase (QueC). researchgate.netnih.govnih.gov Following its synthesis, preQ0 is typically reduced to 7-aminomethyl-7-deazaguanine (preQ1) by the enzyme QueF. mit.edunih.gov This preQ1 is then inserted into the wobble position of specific tRNAs (those with GUN anticodons) by tRNA-guanine transglycosylase (TGT). nih.gov Further enzymatic modifications then convert preQ1 into the hypermodified nucleoside queuosine (Q). nih.gov

Interestingly, not all bacteria that possess queuosine in their tRNA can synthesize preQ0 de novo. mdpi.com Comparative genomic analyses have revealed that many bacterial species lack the genes for the complete preQ0 synthesis pathway but retain the genes for the latter steps, including the TGT enzyme. mdpi.com This indicates the presence of salvage pathways, where these bacteria can import preQ0 or preQ1 from their environment. mdpi.compreprints.org This metabolic flexibility represents a key strategic difference among bacteria.

Archaeal Pathways for preQ0 Synthesis

Similar to bacteria, archaea synthesize preQ0 from GTP via the same four enzymatic steps involving FolE, QueD, QueE, and QueC. nih.govresearchgate.netnih.gov However, the downstream utilization of preQ0 in archaea diverges significantly from the bacterial pathway.

In archaea, preQ0 itself is directly inserted into a different position in tRNA, specifically at position 15 in the D-loop, by an archaeal-specific tRNA-guanine transglycosylase (arcTGT). nih.govmit.edu Following its insertion into the tRNA, the preQ0 is then converted into archaeosine (G+). nih.gov This contrasts with the bacterial strategy where preQ0 is first reduced to preQ1 before being incorporated into tRNA. mit.edu The enzymes responsible for the conversion of tRNA-bound preQ0 to archaeosine in archaea are also distinct from the bacterial queuosine maturation enzymes and can include different types of amidotransferases. nih.govmit.edu Like in bacteria, evidence also suggests the existence of preQ0 salvage pathways in archaea that lack the de novo synthesis machinery. mdpi.com

Role As a Precursor to Diverse Modified Nucleosides and Natural Products

Queuosine (B110006) (Q) Biosynthesis in Bacteria and Eukarya

In bacteria and eukarya, the biosynthesis of queuosine involves a series of enzymatic steps that begin with the modification of preQ₀. While bacteria can synthesize queuosine de novo, eukaryotes typically acquire the queuine (B138834) base from their diet or gut microbiota and insert it directly into tRNA. nih.govnih.govnih.gov The bacterial pathway, which starts from preQ₀, is a well-characterized process.

The first committed step after the synthesis of preQ₀ in the bacterial queuosine pathway is its reduction to 7-aminomethyl-7-deazaguanine (preQ₁). asm.orgmdpi.com This crucial conversion is catalyzed by the enzyme QueF. nih.govnih.gov

The enzyme QueF (EC 1.7.1.13) is an NADPH-dependent 7-cyano-7-deazaguanine reductase. ebi.ac.ukuniprot.org Although initial predictions based on sequence homology suggested it might be a GTP cyclohydrolase, experimental studies demonstrated that QueF does not possess such activity. pnas.orgresearchgate.net Instead, it was identified as a novel class of oxidoreductase that performs the chemically unique four-electron reduction of a nitrile group to a primary amine. pnas.orgnih.govresearchgate.net This enzymatic activity is the only known example of a nitrile reduction in a primary metabolic pathway. nih.gov

Table 1: Characteristics of the QueF Enzyme

| Feature | Description |

|---|---|

| Enzyme Name | NADPH-dependent 7-cyano-7-deazaguanine reductase (QueF) |

| EC Number | 1.7.1.13 uniprot.org |

| Function | Catalyzes the reduction of preQ₀ to preQ₁ ebi.ac.uk |

| Cofactor | NADPH pnas.org |

| Reaction Type | Nitrile reduction (four-electron transfer) nih.govresearchgate.net |

| Substrate | 7-cyano-7-deazaguanine (preQ₀) nih.gov |

| Product | 7-aminomethyl-7-deazaguanine (preQ₁) mdpi.com |

The reduction of preQ₀ to preQ₁ by QueF is dependent on the cofactor NADPH. pnas.org The reaction consumes two molecules of NADPH for each molecule of preQ₁ that is formed. nih.gov The proposed mechanism involves the transfer of four electrons and four protons to the nitrile group of preQ₀. nih.gov Mechanistic studies suggest that the catalytic process involves a thioimidate covalent enzyme-preQ₀ adduct, which then undergoes reduction by NADPH in two distinct steps through an imine intermediate. researchgate.netresearchgate.net The kinetic parameters for the E. coli QueF enzyme show a Kₘ for NADPH of 36 μM, which is consistent with other bacterial NADPH-dependent oxidoreductases. pnas.org

Following its synthesis, preQ₁ is inserted into specific tRNA molecules by the enzyme tRNA-guanine transglycosylase (TGT), also known as queuine tRNA-ribosyltransferase (QTRT). nih.govmdpi.comproteopedia.org This enzyme catalyzes a base-exchange reaction at the wobble position (position 34) of tRNAs with a GUN anticodon (tRNAᴬˢᵖ, tRNAᴬˢⁿ, tRNAᴴⁱˢ, and tRNAᵀʸʳ). nih.gov During this reaction, the genetically encoded guanine (B1146940) base is excised from the tRNA, and preQ₁ is inserted in its place without breaking the phosphodiester backbone. nih.gov The reaction proceeds via a ping-pong kinetic mechanism, where a covalent intermediate is formed between a catalytic aspartate residue of the enzyme and the ribose of the tRNA. nih.gov Once preQ₁ is incorporated into the tRNA, further modifications occur to complete the synthesis of the mature queuosine nucleoside. asm.orgnih.gov

Reduction of preQ0 to 7-Aminomethyl-7-deazaguanine (preQ1) by QueF

Archaeosine (B114985) (G+) Biosynthesis in Archaea

Archaeosine (G+) is a hypermodified 7-deazaguanosine (B17050) derivative found almost universally in the tRNA of Archaea. nih.govnih.gov It is located at position 15 in the D-loop, a position not typically modified in bacteria or eukarya. nih.govwikipedia.orgnih.gov The biosynthesis of archaeosine also utilizes preQ₀ as a key precursor, but the pathway diverges significantly from the queuosine pathway. nih.gov

In the archaeal pathway, preQ₀ is the direct substrate for the tRNA-modifying enzyme. nih.govresearchgate.net The archaeal tRNA-guanine transglycosylase (ArcTGT) catalyzes the insertion of the preQ₀ base directly into tRNA at position 15, replacing the existing guanine residue. proteopedia.orgresearchgate.netresearchgate.net This is a key distinction from the bacterial pathway, where preQ₀ is first reduced to preQ₁ before being incorporated into tRNA. researchgate.net The ArcTGT enzyme is specific for preQ₀ and does not incorporate archaeosine base or preQ₁ into tRNA. researchgate.net After preQ₀ is inserted into the tRNA, it is subsequently converted to the mature archaeosine (G+) by the action of other enzymes, such as Archaeosine Synthase (ArcS). nih.govresearchgate.net

Table 2: Comparison of Bacterial and Archaeal Transglycosylase Activity

| Feature | Bacterial TGT | Archaeal TGT (ArcTGT) |

|---|---|---|

| Substrate (Base) | 7-aminomethyl-7-deazaguanine (preQ₁) nih.gov | 7-cyano-7-deazaguanine (preQ₀) nih.govnih.gov |

| tRNA Target Position | Position 34 (Wobble position of anticodon) nih.gov | Position 15 (D-loop) nih.govnih.gov |

| Product (Initial) | preQ₁-modified tRNA mdpi.com | preQ₀-modified tRNA researchgate.net |

| Final Nucleoside | Queuosine (Q) asm.org | Archaeosine (G+) asm.org |

Subsequent Modifications of preQ₀-tRNA by Archaeosine Synthase (ArcS) and RaSEA

In the domain of Archaea, 7-cyano-7-deazaguanine (preQ₀) is incorporated into tRNA at position 15 by the enzyme tRNA-guanine transglycosylase (TGT). asm.orgresearchgate.net Following this insertion, the preQ₀-modified tRNA undergoes further enzymatic transformations to yield the mature archaeosine nucleoside. asm.orgresearchgate.net In many Euryarchaeota, this conversion is carried out by a complex of two enzymes: Archaeosine Synthase (ArcS) and a radical S-adenosylmethionine (SAM) enzyme known as RaSEA (Radical SAM enzyme for Archaeosine formation). nih.govresearchgate.net

Initially, it was believed that ArcS alone was responsible for the conversion of preQ₀-tRNA to G⁺-tRNA. nih.gov However, more recent research has revealed that in several euryarchaeal species, ArcS functions in concert with RaSEA. nih.govresearchgate.net ArcS acts as the α-subunit of the archaeosine synthase complex, responsible for a lysine (B10760008) transfer reaction, while RaSEA functions as the β-subunit, a lyase that completes the formation of archaeosine. nih.gov

The collaborative action of ArcS and RaSEA is essential for the anaerobic conversion of preQ₀-tRNA to G⁺-tRNA, a process that also requires the presence of SAM and lysine. nih.gov This two-enzyme system appears to be the predominant pathway for archaeosine synthesis in the majority of sequenced Euryarchaeota. researchgate.netresearchgate.net

The first step in the modification of preQ₀-tRNA by the ArcS-RaSEA complex is a lysine transfer reaction catalyzed by ArcS. nii.ac.jpnih.gov ArcS from organisms such as Thermococcus kodakarensis catalyzes the transfer of L-lysine to the preQ₀ nucleoside within the tRNA, forming a preQ₀-lysine (preQ₀-Lys) intermediate. researchgate.netnii.ac.jpnih.gov In this reaction, the ε-amino group of lysine is added to the cyano group of the preQ₀ base. researchgate.netresearchgate.net

Kinetic studies of ArcS from T. kodakarensis have revealed that the enzyme can recognize and transfer lysine to not only the full-length preQ₀-modified tRNA but also to smaller RNA fragments containing preQ₀. nih.govnih.gov Remarkably, ArcS can even transfer lysine to the preQ₀ nucleoside and its 5'-monophosphate, indicating that the full L-shaped structure of the tRNA is not an absolute requirement for the lysine transferase activity. nih.govnih.gov However, the presence of the D-arm structure in the tRNA substrate has been shown to accelerate the reaction. nii.ac.jpnih.gov

The formation of the preQ₀-Lys intermediate by ArcS serves a crucial role in preventing the reverse reaction of tRNA-guanine transglycosylase, thereby ensuring the forward progression of archaeosine biosynthesis. nih.govnih.gov Following the lysine transfer, the RaSEA enzyme is proposed to abstract a hydrogen atom from the ε-carbon of the lysine moiety. researchgate.netresearchgate.net This activation facilitates a C-N bond cleavage, ultimately leading to the formation of archaeosine (G⁺) and 1-piperidine-6-carboxylic acid as a byproduct. researchgate.netresearchgate.net

Precursor in Pyrrolopyrimidine Natural Product Biosynthesis

7-Cyano-7-deazaguanine (preQ₀) is a well-established precursor in the biosynthesis of several pyrrolopyrimidine natural products, which are a class of antibiotics characterized by a 7-deazaadenosine core structure. pnas.orgnih.gov These compounds, including toyocamycin (B1682990), sangivamycin (B1680759), and tubercidin (B1682034), exhibit a range of biological activities. nih.govnih.gov The biosynthetic pathways of these antibiotics diverge from a common intermediate derived from preQ₀. nih.gov

Biosynthesis of Toyocamycin

Toyocamycin was one of the first identified natural products containing a 7-deazapurine core. nih.gov Its biosynthesis begins with the formation of the 7-cyano-7-deazaguanine (preQ₀) core from GTP, a process involving a series of enzymes including GTP cyclohydrolase I (ToyD), CPH4 synthase (ToyB), CDG synthase (ToyC), and preQ₀ synthetase (ToyM). nih.gov These enzymes are homologous to the QueC, QueD, and QueE enzymes involved in queuosine biosynthesis. nih.gov

The key structural feature of toyocamycin is the cyano group at the C-7 position of the 7-deazaadenine core. nih.gov The biosynthesis of this core structure from GTP has been reconstituted in vitro, confirming the role of the aforementioned enzymes in producing preQ₀. nih.gov

Biosynthesis of Sangivamycin

Sangivamycin, another pyrrolopyrimidine antibiotic, is closely related to toyocamycin, differing only in the substituent at the C-7 position. nih.gov While toyocamycin has a cyano group, sangivamycin possesses an amido group at this position. nih.gov Both compounds are produced by Streptomyces rimosus, suggesting a common biosynthetic pathway. nih.gov The discovery of the gene cluster responsible for deazapurine biosynthesis in S. rimosus confirmed that both antibiotics share a common biosynthetic origin. nih.gov It is proposed that sangivamycin is synthesized from a toyocamycin precursor, where the nitrile group of toyocamycin is hydrated to form the amide group of sangivamycin.

Biosynthesis of Tubercidin

Tubercidin, isolated from Streptomyces tubercidicus, is the simplest of the three related pyrrolopyrimidine antibiotics, featuring a hydrogen atom at the C-7 position of the 7-deazaadenosine core. nih.govnih.gov Similar to toyocamycin and sangivamycin, the biosynthesis of tubercidin is believed to proceed through a 7-deazapurine intermediate derived from GTP. nih.gov The structural similarity between these three antibiotics strongly suggests a shared biosynthetic framework, with enzymatic modifications at the C-7 position accounting for their structural diversity. nih.gov

Integration and Functional Modification in Nucleic Acids

Post-Transcriptional Modification of Transfer RNA (tRNA)

In the realm of RNA, 7-cyano-7-deazaguanosine is a key intermediate in the biosynthesis of queuosine (B110006) (Q), a hypermodified nucleoside found in the anticodon of specific tRNAs. nih.gov This modification is an example of the extensive post-transcriptional processing that tRNAs undergo to ensure their proper function in protein synthesis. nih.gov

The incorporation of the queuosine precursor into tRNA is a remarkable enzymatic process catalyzed by tRNA-guanine transglycosylase (TGT). proteopedia.org This enzyme facilitates a base-exchange reaction, where a guanine (B1146940) residue at a specific position in the tRNA is excised and replaced by a queuine (B138834) precursor. portlandpress.comdrugbank.com The exact precursor and position vary between the domains of life.

In bacteria , TGT typically exchanges guanine at the wobble position (position 34) of the anticodon loop with preQ₁ (7-aminomethyl-7-deazaguanine), which is derived from preQ₀ through a reduction reaction catalyzed by the enzyme QueF. researchgate.netoup.comnih.gov However, in the absence of QueF, bacterial TGT can also incorporate preQ₀ directly into tRNA. nih.gov

In archaea , TGT introduces the precursor preQ₀ (7-cyano-7-deazaguanine) at position 15 in the D-loop of the tRNA. proteopedia.orguniprot.orgoup.com This preQ₀ is later converted to another modified nucleoside, archaeosine (B114985) (G⁺). nih.gov

Eukaryotes cannot synthesize the queuine base de novo and must obtain it from their diet or gut microbiota. portlandpress.comnih.gov The eukaryotic TGT then directly incorporates the salvaged queuine base into the wobble position of the cognate tRNAs (those for histidine, asparagine, aspartate, and tyrosine). portlandpress.comnih.gov

The catalytic mechanism of TGT involves a double-displacement pathway. drugbank.com An active site nucleophile attacks the C1' of the ribose at the target nucleotide, cleaving the N-glycosidic bond and releasing the guanine base. This forms a covalent enzyme-RNA intermediate. Subsequently, the incoming precursor base, activated by a proton acceptor in the active site, performs a nucleophilic attack on the C1' of the ribose, forming the modified tRNA product. drugbank.com

Table 1: Key Enzymes in 7-deazaguanine-related tRNA Modification

| Enzyme Name | Abbreviation | EC Number | Function | Organism Domain |

| tRNA-guanine transglycosylase | TGT | 2.4.2.29 | Exchanges guanine for a queuine precursor in tRNA. nih.gov | Bacteria, Archaea, Eukarya |

| 7-cyano-7-deazaguanine synthase | QueC | 6.3.4.20 | Catalyzes the final step in the synthesis of the preQ₀ base from GTP. nih.govnih.gov | Bacteria |

| preQ₀ reductase | QueF | 1.7.1.13 | Reduces preQ₀ to preQ₁ in bacteria. nih.govnih.gov | Bacteria |

| Archaeosine synthase | ArcS | 2.6.1.97 | Modifies preQ₀-containing tRNA to an archaeosine precursor in Euryarchaea. researchgate.net | Archaea |

Post-transcriptional modifications are critical for the proper folding and structural stability of tRNA molecules. nih.govtandfonline.com The presence of the hypermodified 7-deazaguanosine (B17050) derivative, queuosine, in the anticodon loop contributes significantly to the tRNA's structural integrity. tandfonline.com

Queuosine modification can alter codon decoding preferences. frontiersin.org Generally, tRNAs with an unmodified guanosine (B1672433) at the wobble position (G34) show a preference for decoding codons ending in cytosine (C) over those ending in uracil (B121893) (U). frontiersin.org The presence of queuosine (Q34) appears to balance this preference, allowing for more efficient reading of both NAC and NAU codons. nih.govfrontiersin.org For instance, tRNAHis with G34 prefers the CAC codon, whereas the Q34-modified version shows little preference between CAC and CAU. portlandpress.com This altered interaction is thought to equilibrate codon-anticodon strength, enhancing the translation of codons that would otherwise be read less efficiently. embopress.org

By influencing the speed and accuracy of decoding, Q-modification affects the expression of genes with biased codon usage. frontiersin.org Genes rich in NAU codons are expressed more efficiently when the corresponding tRNAs are modified with queuosine. frontiersin.org Furthermore, this modification is important for maintaining the correct reading frame and preventing translational frameshifting. nih.gov

Novel Modifications in Deoxyribonucleic Acid (DNA)

While 7-deazaguanine (B613801) modifications were long thought to be exclusive to RNA, recent discoveries have revealed their presence in the DNA of diverse bacteria and bacteriophages, representing a paradigm shift in our understanding of DNA composition. nih.govresearchgate.net

The nucleoside 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ₀) was recently identified as a novel modification in the genomic DNA of certain bacteria. nih.govmit.edunih.govoup.com This discovery demonstrated that the precursor for tRNA queuosine synthesis, preQ₀, is also utilized for DNA modification. nih.gov

The genetic basis for this modification is linked to a gene cluster known as the deazapurine-in-DNA (dpd) cluster. nih.govmit.edu Studies in Salmonella enterica serovar Montevideo identified that the genes dpdA and dpdB are necessary and sufficient for the synthesis of dPreQ₀ in DNA. nih.govmit.edunih.gov The DpdA protein, which shares homology with tRNA-guanine transglycosylases, is believed to be the enzyme that inserts the preQ₀ base into the DNA strand, likely through a transglycosylation reaction that exchanges a guanine for preQ₀. researchgate.netpdx.edu The presence of dPreQ₀ has also been confirmed in the DNA of various bacteriophages, where it can constitute a significant portion of the modified guanines. openagrar.deresearchgate.netasm.org

Further investigation into the dpd gene cluster revealed that dPreQ₀ is an intermediate in the formation of another novel DNA modification, 2'-deoxy-7-amido-7-deazaguanosine (dADG). nih.govmit.eduoup.com The formation of dADG from dPreQ₀ requires an additional enzyme from the cluster, DpdC. mit.edunih.govpdx.edu

Genetic and biochemical studies have established a biosynthetic pathway where the DpdA/DpdB complex first incorporates the preQ₀ base into DNA to form dPreQ₀. nih.govpdx.edu Subsequently, the DpdC enzyme, acting as a hydrolase, converts the nitrile group of the dPreQ₀ already in the DNA into an amide group, resulting in the final dADG modification. nih.govmit.edu The minimal set of genes required for dADG formation in bacteria that already synthesize the preQ₀ precursor is dpdA, dpdB, and dpdC. nih.govmit.edu This pathway highlights a fascinating interplay between the metabolic routes for RNA and DNA modification. mit.edu

Table 2: Novel 7-deazaguanine Modifications in DNA

| Compound Name | Abbreviation | Location | Key Biosynthetic Proteins | Precursor |

| 2'-deoxy-7-cyano-7-deazaguanosine | dPreQ₀ | Bacterial and Phage DNA nih.govopenagrar.de | DpdA, DpdB mit.edunih.gov | preQ₀ base |

| 2'-deoxy-7-amido-7-deazaguanosine | dADG | Bacterial DNA nih.govoup.com | DpdA, DpdB, DpdC mit.edu | dPreQ₀ in DNA |

The Dpd Restriction-Modification System

The Dpd restriction-modification (R-M) system, found in diverse bacteria such as Salmonella enterica serovar Montevideo, is an elaborate defense mechanism encoded by the dpd gene cluster. nih.govnih.govoup.com This system protects the bacterium's own genetic material by introducing specific hypermodifications into its DNA. pnas.org The core of this modification process involves the enzymatic insertion and subsequent conversion of 7-deazaguanine derivatives. nih.govnih.gov

The initial modification is the replacement of a standard guanine with 7-cyano-7-deazaguanine (preQ₀), which results in the modified nucleoside 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ₀) within the DNA strand. nih.govpnas.org This is followed by a second enzymatic step that converts dPreQ₀ into 2'-deoxy-7-amido-7-deazaguanosine (dADG). nih.govresearchgate.net The genes responsible for this two-step modification are primarily dpdA, dpdB, and dpdC, while other genes in the cluster (dpdD–dpdK) are associated with the restriction phenotype, which targets unmodified foreign DNA. nih.govnih.govoup.com This intricate process highlights a fascinating link between tRNA modification pathways and DNA metabolism, as the precursor molecule, preQ₀, is a known intermediate in the biosynthesis of the tRNA-modified nucleoside queuosine. nih.govpnas.orgnih.gov

The central enzyme in the initial modification step is DpdA. asm.org It functions as a DNA-guanine transglycosylase, an enzyme that facilitates a base-exchange reaction directly within the DNA polymer. nih.govasm.org DpdA is homologous to the well-characterized tRNA-guanine transglycosylase (TGT) enzymes, which perform a similar function in tRNA. nih.govasm.org However, DpdA has evolved to specifically target DNA as its substrate. asm.org

The catalytic action of DpdA involves excising a genetically encoded guanine base from the DNA backbone and inserting the precursor base, 7-cyano-7-deazaguanine (preQ₀), in its place. nih.govtandfonline.com This reaction is the foundational step for creating 7-deazaguanine-based DNA modifications within the Dpd system. asm.org In Salmonella, the genes for DpdA are typically found within a large genomic island of about 20 kb, alongside other dpd genes, underscoring its role as the signature enzyme for this unique DNA modification pathway. tandfonline.com

In the bacterial Dpd system, the function of DpdA is critically dependent on its partner protein, DpdB. asm.org While DpdA is the catalyst for the base-exchange reaction, DpdB provides the necessary energy through the hydrolysis of adenosine (B11128) triphosphate (ATP). nih.govresearchgate.net In vitro reconstitution of the modification machinery from Salmonella enterica revealed the unexpected finding that DpdB possesses a robust ATPase activity. nih.govresearchgate.netresearchgate.net

The guanine-for-preQ₀ exchange reaction catalyzed by DpdA is contingent upon this ATP hydrolysis by DpdB. nih.govresearchgate.net Experiments have shown that ATP is converted to ADP and inorganic phosphate (B84403) during the modification process, confirming that the reaction is energy-dependent. researchgate.net The ATPase activity of DpdB is stimulated in the presence of DNA and the DpdA protein, indicating a coordinated interaction between the components of the complex to ensure efficient modification. researchgate.net Therefore, the DpdA-DpdB complex works in concert, with DpdB acting as the molecular motor that fuels the insertion of preQ₀ into the DNA. asm.org

Following the successful insertion of preQ₀ into DNA by the DpdA/DpdB complex to form the nucleoside dPreQ₀, a second enzyme, DpdC, carries out the final modification step. nih.govasm.org DpdC acts on the already modified DNA, catalyzing the conversion of the dPreQ₀ nucleoside into 2'-deoxy-7-amido-7-deazaguanosine (dADG). nih.govasm.org This conversion is achieved through the oxidation or hydration of the nitrile (cyano) group of preQ₀ into an amide group. asm.org

Importantly, this process occurs in discrete stages. The insertion of preQ₀ by DpdA/B and the subsequent conversion to dADG by DpdC are separate events. nih.gov In vitro assays have demonstrated that DpdC can function independently of DpdA and DpdB, provided that its substrate, preQ₀-modified DNA, is available. nih.govnih.govresearchgate.net This establishes a clear biosynthetic pathway where DpdA and DpdB first create the dPreQ₀ modification, which is then recognized and transformed by DpdC to produce the final dADG structure in the bacterial genome. nih.gov

Phage-mediated 7-deazaguanine DNA Modifications

The strategy of using 7-deazaguanine modifications is not exclusive to bacteria. In the ongoing evolutionary arms race between bacteria and the bacteriophages that infect them, phages have co-opted this same mechanism for self-preservation. nih.govresearchgate.net Many phages and archaeal viruses encode their own DpdA homologs to introduce 7-deazaguanine derivatives into their genomic DNA. nih.govmit.eduresearchgate.net

This modification serves as a protective shield, making the phage DNA resistant to the host bacterium's restriction enzymes, which would otherwise cleave and destroy the foreign genetic material. nih.govresearchgate.netmit.edu Genetic studies with phages like the Escherichia phage CAjan have shown that DpdA is essential for incorporating these modifications into the phage genome. researchgate.netmit.edu Phage genomes can feature a variety of these modifications, including dPreQ₀ and dADG, among others. researchgate.netresearchgate.net Interestingly, while the bacterial DpdA in organisms like S. Montevideo requires DpdB for its activity, some phage-encoded DpdA enzymes appear to function without a DpdB partner, suggesting a more streamlined modification strategy. asm.orgasm.org The insertion of these modifications is a post-replication event, ensuring the entire viral genome is protected before it encounters the host's defense systems. researchgate.net

Data Tables

Table 1: Proteins of the Dpd Modification System

| Protein | Function | Role in Pathway |

| DpdA | DNA-guanine transglycosylase | Catalyzes the exchange of guanine for 7-cyano-7-deazaguanine (preQ₀) in DNA. nih.govasm.org |

| DpdB | ATPase | Hydrolyzes ATP to provide the energy required for the DpdA-mediated insertion of preQ₀. nih.govresearchgate.net |

| DpdC | Hydrolase/Oxidase | Converts the dPreQ₀ modification in DNA to the final dADG form. nih.govasm.org |

Molecular Mechanisms and Structural Elucidation of Associated Enzymes

Mechanistic Investigations of 7-Cyano-7-deazaguanine Biosynthetic Enzymes

The formation of 7-cyano-7-deazaguanine (preQ₀) and its conversion to 7-aminomethyl-7-deazaguanine (preQ₁) are key steps in the queuosine (B110006) biosynthetic pathway. pnas.org These reactions are catalyzed by enzymes that employ unique and intricate chemical mechanisms.

The enzyme 7-cyano-7-deazaguanine reductase (QueF) catalyzes the NADPH-dependent, four-electron reduction of the nitrile group in preQ₀ to a primary amine in preQ₁. asm.orgresearchgate.net This reaction is the only known example of a nitrile reduction in a natural biosynthetic pathway. asm.org The catalytic process is complex and proceeds through several distinct stages. scispace.com

Initially, a conserved cysteine residue in the active site of QueF acts as a nucleophile, attacking the nitrile carbon of the preQ₀ substrate. nih.govrcsb.org This leads to the formation of a covalent α,β-unsaturated thioimide intermediate. asm.orgnih.gov The formation of this adduct is a critical activation step. scispace.com Following this, the reaction proceeds through a multi-step reduction:

First Hydride Transfer : A hydride ion is transferred from NADPH to the substrate, generating a thiohemiaminal intermediate. scispace.com

C-S Bond Cleavage : The covalent bond between the enzyme's cysteine and the substrate is cleaved, which releases an imine intermediate. researchgate.netscispace.com The enzyme architecture sequesters this labile imine intermediate from the solvent, preventing its hydrolysis. researchgate.net

Second Hydride Transfer : A second molecule of NADPH provides another hydride, which reduces the imine intermediate to the final primary amine product, preQ₁. scispace.com

The enzyme 7-cyano-7-deazaguanine synthase, known as QueC, is responsible for the synthesis of preQ₀ from its precursor, 7-carboxy-7-deazaguanine (B3361655) (CDG). asm.orgebi.ac.uk This conversion is an ATP-dependent process that occurs in two distinct steps. asm.org

The QueC catalytic cycle utilizes two molecules of ATP to complete the transformation:

The first ATP molecule is consumed to facilitate the conversion of CDG into a 7-amido-7-deazaguanine (ADG) intermediate. asm.org

The second ATP molecule is then used to process the ADG intermediate, resulting in the final product, 7-cyano-7-deazaguanine (preQ₀). asm.org

Genetic analyses in Escherichia coli have confirmed that the QueC protein functions at an early stage in the queuosine biosynthetic pathway, consistent with its role in producing the key intermediate preQ₀. ebi.ac.uk

Structural Biology of Enzymes Interacting with 7-Cyano-7-deazaguanine

X-ray crystallography and other structural techniques have provided high-resolution views of the enzymes involved in the 7-deazaguanine (B613801) pathways, offering a basis for understanding their complex functions.

Crystal structures of QueF have been determined from several bacterial species, revealing two distinct subfamilies with different quaternary structures but conserved active sites. researchgate.net

Vibrio cholerae QueF : This enzyme is a representative of the bimodular subfamily and exists as a homodimer. researchgate.netnih.gov Its structure, solved at 1.53 Å resolution, shows that each monomer consists of two connected ferredoxin-like domains. nih.govnih.gov The active site is located at the interface between these two domains within a single polypeptide chain. researchgate.net

Bacillus subtilis QueF : This enzyme represents the unimodular subfamily and forms a large, homodecameric complex with a distinctive tunnel-fold architecture. rcsb.orgresearchgate.netiucr.org The active sites, ten in total, are located at the interfaces between adjacent subunits. rcsb.orgiucr.org

In both types of QueF, substrate binding induces a significant conformational change that closes the active site, completely sequestering the substrate from the solvent. researchgate.net This structural rearrangement is crucial for protecting reactive intermediates, such as the imine, during the catalytic cycle. researchgate.net

| Feature | Vibrio cholerae QueF | Bacillus subtilis QueF |

| Subfamily | Bimodular | Unimodular |

| Quaternary Structure | Homodimer | Homodecamer |

| Fold | Two ferredoxin-like domains per monomer | Tunnel-fold |

| Active Site Location | Inter-domain (within one subunit) | Inter-subunit (between two subunits) |

| PDB ID | 3S19 | 4F8B |

| Resolution | 1.53 Å | 2.50 Å |

In some bacteria, a restriction-modification system encoded by the dpd gene cluster utilizes preQ₀ to modify DNA. oup.comnih.gov The DpdA and DpdB proteins are central to this process. DpdA is a transglycosylase that exchanges a guanine (B1146940) in DNA for preQ₀, while DpdB is an ATPase that is unexpectedly required for this reaction. oup.comnih.gov

The crystal structure of DpdA from Salmonella enterica was solved to 2.51 Å resolution. rcsb.org It reveals that DpdA shares structural homology with tRNA-guanine transglycosylases (TGTs), particularly in its TIM-barrel fold. oup.comresearchgate.net This homology suggested a similar catalytic function, which was later confirmed. oup.comnih.gov

tRNA-guanine transglycosylases (TGTs) are a family of enzymes that catalyze the exchange of guanine at the wobble position (position 34) of specific tRNAs with a modified 7-deazaguanine base, such as preQ₁ in bacteria or queuine (B138834) in eukaryotes. nih.govplos.orgportlandpress.com

The catalytic mechanism is evolutionarily conserved across all kingdoms of life. nih.gov It proceeds via a base-exchange reaction that involves the formation of a covalent intermediate. A conserved aspartate residue in the active site acts as a nucleophile, attacking the C1' atom of the ribose and displacing the guanine base. nih.govnih.gov The enzyme-tRNA intermediate then reacts with the incoming modified base (e.g., preQ₁) to form the final product. nih.gov

Substrate specificity is tightly controlled at two levels:

tRNA Recognition : TGTs exhibit strict specificity for their cognate tRNAs. nih.gov In humans, the enzyme specifically modifies tRNAs that decode the NAU and NAC codons, which share a G₃₄U₃₅N₃₆ anticodon loop sequence. nih.gov The minimal recognition motif appears to be a specific sequence within a seven-base anticodon loop structure. nih.gov

Base Specificity : While bacterial TGT incorporates preQ₁, eukaryotic TGT directly inserts the hypermodified base queuine. plos.org This specificity is determined by the architecture of the base-binding pocket. plos.org Interestingly, studies have shown that the human TGT can be quite promiscuous, recognizing a broad range of artificial 7-deazaguanine derivatives, whereas the bacterial enzyme is more selective. plos.orgnih.gov

Allosteric Regulation and Enzyme Dynamics

The catalytic activities of enzymes involved in the metabolism and incorporation of 7-cyano-7-deazaguanosine (preQ₀) are intricately controlled through various regulatory mechanisms, including allosteric control and significant conformational dynamics. These regulatory features ensure the precise and efficient utilization of this crucial intermediate in the biosynthesis of modified nucleosides.

QueF Reductase: Half-Site Reactivity and Cooperativity

The enzyme 7-cyano-7-deazaguanine reductase (QueF), which catalyzes the reduction of preQ₀ to 7-aminomethyl-7-deazaguanine (preQ₁), functions as a dimer and exhibits characteristics of allosteric regulation through half-site reactivity. nih.gov This means that the binding of a substrate to one active site of the dimeric enzyme can influence the catalytic activity of the other active site. nih.gov Structural and solution studies of QueF from Vibrio cholerae indicate that the dimer is the minimal catalytic unit. nih.gov Molecular simulations suggest that the binding of the substrate, preQ₀, and the cofactor, NADPH, induces conformational changes within the active site. The proposed mechanism involves the formation of a covalent thioimide adduct between a conserved cysteine residue (Cys194 in V. cholerae) and preQ₀. nih.gov This initial binding event at one active site is thought to commit the reaction to that site, potentially influencing the conformation and substrate affinity of the adjacent active site. nih.gov Kinetic studies of E. coli QueF have further supported this model, showing that NADPH can bind to both the covalent and non-covalent enzyme-preQ₀ complexes, enhancing the rate of thioimide formation. nih.gov

The active site of QueF is located at the interface between subunits, a common feature for enzymes in the T-fold family that act on planar substrates like purines. nih.govasm.org The binding of preQ₀ is stabilized by a series of hydrogen bonds and a ring-stacking interaction with a phenylalanine residue (Phe232 in V. cholerae). nih.gov Mutagenesis studies have highlighted the critical roles of specific residues, such as Cys190 and Asp197 in E. coli QueF, in the catalytic mechanism. rsc.org

Interactive Table: Kinetic Parameters of QueF from Various Organisms

| Organism | Substrate | K_m (μM) | k_cat (s⁻¹) | Optimal pH | Optimal Temperature (°C) | Source |

| Escherichia coli | 7-Cyano-7-deazaguanine | <1.5 | 0.1268 | 7.0 | 37 | uniprot.org |

| Escherichia coli | 5-cyanopyrrolo[2,3-d]pyrimidin-4-one | 176 | 0.06 (3.6 min⁻¹) | 7.0 | 37 | uniprot.org |

| Escherichia coli | NADPH | 6 | - | 7.0 | 37 | uniprot.org |

| Bacillus subtilis | 7-Cyano-7-deazaguanine | 0.237 | 0.011 (0.66 min⁻¹) | 7.5 | 30 | pnas.org |

| Vibrio cholerae | - | - | - | - | - | rcsb.org |

| Geobacillus kaustophilus | - | - | - | - | - | scispace.com |

tRNA-Guanine Transglycosylase (TGT): Ligand-Induced Conformational Inactivation

The tRNA-guanine transglycosylase (TGT) enzyme, which incorporates preQ₁ into tRNA, demonstrates a sophisticated mode of allosteric regulation involving a significant conformational change upon ligand binding. acs.orgacs.org Studies using 19F-NMR spectroscopy on the homodimeric TGT have revealed that certain active-site inhibitors can induce a dramatic rearrangement of one monomeric subunit relative to the other by approximately 130 degrees. acs.org This results in a "twisted" and functionally inactive form of the homodimer. acs.orgacs.org This finding, which confirms that crystallographic observations reflect the enzyme's conformation in solution, suggests that the enzyme exists in a conformational equilibrium between an active and an inactive state. acs.org The binding of specific ligands can shift this equilibrium towards the inactive conformation, providing a powerful mechanism for regulating the enzyme's activity. acs.org

Even in its active C2-symmetric state, the TGT homodimer exhibits a form of negative cooperativity, where only one of the two catalytically competent active sites is utilized for the enzymatic reaction at a time. acs.org The second subunit's role is primarily to support the optimal alignment and stabilization of the tRNA substrate. acs.org

DpdA/DpdB System: Conformational Dynamics in DNA Modification

In the Dpd system, which is responsible for the modification of DNA with 7-deazaguanine derivatives, the interaction between DpdA and DpdB is essential for function. oup.com DpdA, a homolog of TGT, carries out the transglycosylation reaction, inserting preQ₀ into DNA, a process that is dependent on the ATPase activity of DpdB. oup.com Small-angle X-ray scattering (SAXS) analysis of DpdB from Salmonella enterica serovar Montevideo has provided insights into its conformational dynamics. researchgate.net The data supports a two-state model for the DpdB homodimer, which undergoes a significant conformational change. researchgate.net This dynamic behavior involves movement around a proline-rich linker that connects two domains within each monomer, resulting in an "open" and a "closed" conformation. researchgate.net This conformational flexibility is likely crucial for its interaction with DpdA and for coupling ATP hydrolysis to the DNA modification event. oup.comresearchgate.net

Functional Significance and Biological Roles of 7 Cyano 7 Deazaguanosine Derivatives

Role in Cellular Stress Resistance

Derivatives of 7-deazaguanine (B613801), including 7-cyano-7-deazaguanosine (preQ₀), play a multifaceted role in protecting cells from various stressors. nih.govasm.orgresearchgate.netresearchgate.net The incorporation of these modified bases into DNA and tRNA can directly influence the adaptability and survival of organisms under adverse conditions. nih.govasm.org For instance, the presence of these modifications has been linked to resistance against oxidative stress. In Escherichia coli, the protein YaaA is involved in the cellular response to hydrogen peroxide stress by managing unincorporated iron, a catalyst for oxidative damage. uniprot.org While cells lacking YaaA are sensitive to hydrogen peroxide, their growth is reportedly unaffected by the presence of 7-cyano-7-deazaguanine, a derivative of 7-deazaguanine that can be incorporated into DNA. uniprot.org Furthermore, the absence of the archaeosine (B114985) (G+) modification in tRNA, which is derived from preQ₀, can lead to a cold sensitivity phenotype in extremophilic archaea, highlighting its importance in adapting to temperature stress. nih.gov The enzyme QueE, involved in the biosynthesis of queuosine (B110006) from a preQ₀ intermediate, is also implicated in stress responses, where its upregulation can lead to changes in cell division. plos.org

Contribution to Self-Nonself Discrimination Mechanisms

A fundamental challenge for any organism is to distinguish its own cellular components from those of foreign invaders, such as viruses. Deazaguanine modifications in DNA serve as a sophisticated mechanism for this self-nonself discrimination. nih.govasm.orgresearchgate.net Genomic islands that direct the modification of DNA with 7-deazapurine derivatives are believed to function as a self-protection strategy. researchgate.netoup.com These modifications can shield the organism's own DNA from its restriction enzymes, which are designed to cleave and destroy foreign DNA. researchgate.net For example, in Salmonella enterica serovar Montevideo, the presence of a specific genomic island leads to the incorporation of 7-deazaguanine derivatives into its DNA. pnas.orgnih.gov This modification is absent in closely related strains that lack this island. pnas.orgnih.gov The presence of these modified bases in the host's DNA prevents it from being recognized and degraded by its own restriction-modification systems, thus marking it as "self". nih.govresearchgate.net This mechanism is a clear example of how the chemical alteration of DNA can serve as a form of molecular identification.

Involvement in Host Evasion Defenses

Bacteriophages, which are viruses that infect bacteria, have evolved clever strategies to evade their hosts' defense systems, and 7-deazaguanine derivatives are central to this evolutionary arms race. nih.govasm.orgresearchgate.netresearchgate.net Many phages incorporate deazaguanine modifications into their own genomic DNA. nih.govresearchgate.net This modification protects the phage DNA from the host bacterium's restriction enzymes, which would otherwise recognize and cleave the viral DNA, halting the infection. nih.govresearchgate.netoup.com The presence of 2'-deoxy-7-deazaguanine modifications in phage DNA has been shown to confer resistance to a wide variety of host restriction enzymes. nih.govresearchgate.net For example, genetic studies with the Escherichia phage CAjan have demonstrated that the enzyme DpdA is essential for inserting the 7-deazaguanine base into the phage genome, and this modification is critical for protecting the phage from the host's restriction systems. nih.govresearchgate.net The discovery that numerous phages, particularly those infecting pathogenic bacteria, encode enzymes for the synthesis of these modified bases underscores the importance of this host evasion strategy. nih.govresearchgate.net

Modulation of Ribosome-Binding Site Sequestration

Gene expression in bacteria can be regulated at the level of translation initiation through RNA structures called riboswitches. These are segments of an mRNA molecule that can directly bind a small molecule metabolite, which in turn alters the mRNA's conformation and affects protein synthesis. The preQ₁ riboswitch, which binds a derivative of this compound, provides a clear example of this regulatory mechanism. ebi.ac.uk In its unbound state, the ribosome-binding site (RBS) within the mRNA is accessible, allowing ribosomes to bind and initiate translation. However, upon binding of the preQ₁ ligand, the riboswitch undergoes a conformational change that sequesters the RBS, making it inaccessible to the ribosome. ebi.ac.uknih.gov This effectively turns off the translation of the downstream gene. ebi.ac.uk This mechanism allows the cell to directly sense the concentration of a specific metabolite and modulate the expression of genes involved in its transport or synthesis, representing a highly efficient form of genetic regulation. nih.govmdpi.com

Genetic Regulation and Genomic Islands

The genes responsible for the synthesis and incorporation of 7-deazaguanine derivatives are often found clustered together in mobile genetic elements known as genomic islands. pnas.orgnih.govresearchgate.net These islands can be transferred between different bacterial species through horizontal gene transfer, allowing for the rapid dissemination of these complex metabolic pathways. nih.gov In Salmonella enterica serovar Montevideo, a ~20-kb genomic island integrated at the leuX locus contains the genes necessary for the synthesis of 7-cyano-7-deazaguanine and its subsequent incorporation into DNA. pnas.orgnih.govebi.ac.uk The presence of this island is directly linked to a restriction-modification role, suggesting it functions as a defense system. nih.gov The analysis of numerous bacterial genomes has revealed that these "dpd" (deazapurine in DNA) islands are widespread and exhibit variability in their gene content. oup.com Approximately 27% of these islands contain the genes for the de novo biosynthesis of preQ₀, while others appear to rely on salvaging this precursor from the environment. researchgate.net This highlights the modular and adaptable nature of these genetic systems in bacterial evolution.

Advanced Research Methodologies and Future Directions

Applications of Isotopic Labeling and NMR Spectroscopy in Biosynthetic Studies

Isotopic labeling, in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, provides powerful tools for investigating the biosynthesis of complex natural products like 7-cyano-7-deazaguanosine. By introducing atoms with specific isotopic signatures (e.g., ¹³C, ¹⁵N, ²H) into precursor molecules, researchers can trace their incorporation into the final product, thereby mapping the biosynthetic pathway. nih.gov

For purine (B94841) derivatives, specific labeling of nitrogen and carbon atoms is achievable through chemical synthesis. nih.gov For example, ¹⁵N-labeling of the purine ring at various positions can be accomplished using labeled precursors like ¹⁵N-urea or ¹⁵N-labeled sodium nitrite. These labeled nucleobases can then be converted into nucleoside triphosphates and used in enzymatic or solid-phase synthesis of nucleic acids. nih.gov

NMR spectroscopy is a high-resolution technique that can provide detailed structural and dynamic information about molecules in solution. nih.gov When isotopically labeled compounds are used, NMR can distinguish the labeled atoms from the unlabeled ones, allowing for the unambiguous assignment of signals and the determination of connectivity between atoms. This is particularly useful in elucidating the rearrangements and bond formations that occur during biosynthesis. While direct NMR studies on the biosynthetic pathway of this compound are not extensively detailed in the provided search results, the methodologies for isotopic labeling of related purine structures are well-established and applicable to this area of research. nih.govanu.edu.au

Mass Spectrometry-Based Approaches for Detection and Characterization of Modified Nucleosides

Mass spectrometry (MS) has become an indispensable tool for the detection and characterization of modified nucleosides, including this compound and its derivatives, within nucleic acids. The high sensitivity and mass accuracy of modern MS techniques allow for the identification of these modifications even at low abundance.

A common workflow involves the enzymatic hydrolysis of DNA or RNA into individual nucleosides, followed by separation using liquid chromatography (LC) and subsequent analysis by tandem mass spectrometry (MS/MS). nih.govresearchgate.net This LC-MS/MS approach enables the separation of the modified nucleoside from the canonical nucleosides and other modifications. researchgate.net

High-resolution mass spectrometry, such as quadrupole time-of-flight (QTOF), provides accurate mass measurements, which are crucial for determining the elemental composition of the modified nucleoside. researchgate.netpnas.org Fragmentation analysis (MS/MS) is then used to confirm the identity of the compound by comparing the fragmentation pattern to that of a synthetic standard. researchgate.netpnas.org This technique has been successfully used to identify 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ₀) and 2'-deoxy-7-amido-7-deazaguanosine (dADG) in the DNA of various bacteria. pnas.org The stability of 7-deazapurine-containing nucleic acids under MALDI-MS conditions has also been noted, suggesting potential advantages for sequencing applications. oup.com

Table 1: Mass Spectrometry Techniques for 7-Deazaguanosine (B17050) Derivative Analysis

| Technique | Application | Key Advantages |

|---|---|---|

| LC-MS/MS | Detection and quantification of modified nucleosides in hydrolyzed nucleic acid samples. nih.govresearchgate.net | High sensitivity, separates isomers and isobars. |

| QTOF-MS | Accurate mass measurement for elemental composition determination and structural elucidation. researchgate.netpnas.org | High mass accuracy and resolution. |

| MALDI-MS | Analysis of nucleic acid stability. oup.com | Rapid analysis, suitable for larger molecules. |

In Vitro Reconstitution of Enzymatic Pathways

The in vitro reconstitution of biosynthetic pathways involves the purification of all the enzymes required for a specific metabolic route and combining them in a test tube with the necessary substrates and cofactors to produce the final product. nih.gov This approach allows for a detailed investigation of each enzymatic step, the identification of intermediates, and the characterization of enzyme kinetics and mechanisms, free from the complexities of the cellular environment. nih.govresearchgate.net

While a complete in vitro reconstitution of the entire this compound pathway from GTP is a complex undertaking, the individual enzymes involved have been characterized. nih.govasm.orgnih.gov The biosynthesis of preQ₀ from GTP involves a four-step pathway catalyzed by GTP cyclohydrolase I (FolE), 6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD), 7-carboxy-7-deazaguanine (B3361655) synthase (QueE), and 7-cyano-7-deazaguanine synthase (QueC). pnas.orgnih.govnih.gov The functions of these enzymes have been elucidated through a combination of genetic and biochemical studies. nih.govnih.gov Reconstituting this pathway in vitro would provide a powerful platform for studying the intricate chemistry of each step and for producing this compound and its intermediates for further research.

Structural Biology Techniques for Enzyme-Substrate Complex Analysis

Structural biology techniques, particularly X-ray crystallography, provide atomic-level insights into how enzymes bind their substrates and catalyze reactions. saylor.orgstanford.edu Understanding the three-dimensional structure of an enzyme's active site is crucial for elucidating its mechanism and for designing inhibitors or engineering the enzyme for novel functions.

In the context of 7-deazaguanine (B613801) metabolism, the X-ray crystal structure of DpdA, an enzyme that inserts a preQ₀ derivative into DNA, has been determined. nih.gov This structural information, combined with biochemical assays, has shed light on the catalytically essential active site residues involved in the transglycosylation reaction. nih.gov Such studies reveal the molecular basis for substrate recognition and catalysis, providing a deeper understanding of the biological roles of these enzymes. Future structural studies on the enzymes of the preQ₀ biosynthetic pathway (QueC, QueD, and QueE) in complex with their substrates and intermediates will be invaluable for a complete mechanistic understanding of this important metabolic route.

Synthetic Biology Applications

The unique properties of 7-deazaguanine derivatives are being explored in the field of synthetic biology, particularly in the development of artificial nucleic acids with enhanced properties.

Threose nucleic acid (TNA) is an artificial genetic polymer with a backbone different from that of DNA and RNA, making it resistant to nuclease degradation. rsc.orgacs.org However, the enzymatic synthesis of TNA has been hampered by the misincorporation of guanosine (B1672433) analogs. nih.govsemanticscholar.org

To address this, researchers have synthesized and incorporated 7-deaza-7-modified guanosine analogs into TNA. rsc.orgnih.gov The substitution at the 7-position of guanine (B1146940) with a cyano or other groups alters the electronic and steric properties of the nucleobase, which can prevent the formation of non-canonical base pairs, such as G-G Hoogsteen pairs, that lead to errors during TNA synthesis. nih.govresearchgate.net The use of 7-deaza-7-phenyl tGTP, for example, has been shown to enable the synthesis of TNA polymers with over 99% fidelity. nih.gov This demonstrates the potential of this compound and its derivatives as building blocks for creating novel synthetic nucleic acids with improved properties for applications in biotechnology and medicine. rsc.orgmdpi.com

Engineering Novel Biosynthetic Routes

The elucidation of the biosynthetic pathway for 7-cyano-7-deazaguanine (preQ₀), the central precursor for a wide array of 7-deazapurine natural products, has paved the way for engineering novel biosynthetic routes. nih.gov The successful in vitro reconstitution of the preQ₀ synthesis pathway from guanosine-5'-triphosphate (GTP) using four successive enzymes provides a foundational blueprint for such bioengineering endeavors. nih.govacs.org This enzymatic cascade involves GTP cyclohydrolase I (FolE), 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄) synthase (QueD), 7-carboxy-7-deazaguanine (CDG) synthase (QueE), and 7-cyano-7-deazaguanine synthase (QueC). pnas.orgresearchgate.net

Future research is focused on harnessing and manipulating this pathway to create structurally diverse deazapurine analogs. One promising strategy involves the concept of pathway modularity, combining biosynthetic genes from different organisms. For instance, the QueC enzyme from Bacillus subtilis can be functionally replaced by its homolog, ToyM, from Streptomyces rimosus, the producer of the antibiotic toyocamycin (B1682990), to yield preQ₀ in vitro. nih.govfigshare.com This interchangeability suggests that gene clusters from various species could be harnessed to create novel assembly lines for deazapurine synthesis. nih.gov

Synthetic biology approaches are being explored to construct and optimize these pathways in heterologous hosts like Escherichia coli. By expressing the minimal set of genes required for producing a specific 7-deazaguanine derivative, it is possible to create microbial cell factories for these compounds. nih.gov This could enable the sustainable production of not only preQ₀ but also its more complex derivatives for therapeutic or biotechnological applications. mmu.ac.uk The enzymatic reduction of the nitrile group in preQ₀ to a primary amine, a reaction catalyzed by QueF, is of particular interest for green chemistry applications, as it offers an environmentally friendly alternative to traditional chemical methods that often require harsh reducing agents. mmu.ac.uk

Furthermore, the discovery of gene clusters in phages and bacteria that produce a variety of 7-deazaguanine modifications in DNA opens up new avenues for pathway engineering. oup.comresearchgate.net By identifying and characterizing the enzymes responsible for these varied modifications, such as methyltransferases, formyltransferases, and decarboxylases, it may be possible to create customized pathways that lead to the synthesis of bespoke 7-deazaguanine derivatives with desired properties. oup.comntu.edu.sg

| Enzyme | EC Number | Function in preQ₀ Biosynthesis | Source Organism Example |

| GTP cyclohydrolase I (FolE) | 3.5.4.16 | Converts GTP to 7,8-dihydroneopterin (B1664191) triphosphate | Escherichia coli |

| 6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD) | 4.1.2.50 | Converts 7,8-dihydroneopterin triphosphate to CPH₄ | Escherichia coli |

| 7-carboxy-7-deazaguanine synthase (QueE) | 4.3.99.3 | Converts CPH₄ to 7-carboxy-7-deazaguanine (CDG) | Bacillus subtilis |

| 7-cyano-7-deazaguanine synthase (QueC) | 6.3.4.20 | Converts CDG to 7-cyano-7-deazaguanine (preQ₀) | Bacillus subtilis |

Unexplored 7-Deazaguanine Modifications and Enzymatic Activities

Recent explorations, particularly in the genomes of bacteriophages, have unveiled a remarkable diversity of previously unknown 7-deazaguanine modifications, expanding the chemical landscape beyond the canonical tRNA modifications. oup.comresearchgate.net These discoveries point to a rich area of unexplored enzymatic activities and novel biochemical transformations.

Research has identified at least four unique 7-deazaguanine derivatives in the DNA of various phages:

7-deazaguanine (dDG)

7-carboxy-7-deazaguanine (dCDG)

7-(methylamino)methyl-7-deazaguanine (mdPreQ₁)

7-(formylamino)methyl-7-deazaguanine (fdPreQ₁) researchgate.netntu.edu.sgoup.com

The biosynthesis of these novel derivatives implies the existence of enzymes with unprecedented chemistries. oup.com For example, the formation of dDG from dCDG would require a 7-carboxy-7-deazaguanine decarboxylase (DpdL) . researchgate.netntu.edu.sg Similarly, the synthesis of mdPreQ₁ and fdPreQ₁ from a preQ₁-like precursor necessitates a dPreQ₁ methyltransferase (DpdM) and a dPreQ₁ formyltransferase (DpdN) , respectively. oup.comntu.edu.sg The DpdM enzyme, which has been experimentally validated, possesses a unique structural fold not previously seen in nucleic acid methylases. researchgate.net

Furthermore, the transglycosylase enzymes responsible for incorporating these bases into DNA also show unexplored diversity. In addition to the previously characterized DpdA subfamilies, two new subfamilies, DpdA3 and DpdA4, have been identified. researchgate.netntu.edu.sg DpdA3 is notable for its ability to facilitate the complete replacement of guanine bases in the genome, while DpdA4 appears to be specific to archaeal viruses. ntu.edu.sg

The discovery of 7-amido-7-deazaguanine (ADG) as both a DNA modification and a biosynthetic intermediate in the QueC-catalyzed formation of preQ₀ highlights the dual functionality of some of these molecules. pnas.orgnih.gov The enzyme DpdC has been shown to function independently of the DpdA/B insertion machinery to convert preQ₀-modified DNA to ADG-modified DNA, revealing another layer of enzymatic activity in this system. nih.govoup.com These findings suggest that a significant number of enzymes with novel catalytic activities related to 7-deazaguanine metabolism remain to be discovered and characterized, offering exciting prospects for uncovering new biochemical reactions and enzyme families. nih.gov

| Novel Derivative | Precursor (Predicted) | Predicted/Validated Enzyme | Enzyme Function |

| 7-deazaguanine (DG) | 7-carboxy-7-deazaguanine (CDG) | DpdL | Decarboxylation |

| 7-(methylamino)methyl-7-deazaguanine (mpreQ₁) | 7-aminomethyl-7-deazaguanine (preQ₁) | DpdM | Methylation |

| 7-(formylamino)methyl-7-deazaguanine (fpreQ₁) | 7-aminomethyl-7-deazaguanine (preQ₁) | DpdN | Formylation |

| 7-amido-7-deazaguanine (ADG) in DNA | 7-cyano-7-deazaguanine (preQ₀) in DNA | DpdC | Conversion of nitrile to amide |

Expanding Understanding of Epigenetic and Epitranscriptomic Roles

The discovery that 7-deazaguanine derivatives, including 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ₀), are present in the DNA of diverse bacteria and bacteriophages has significantly expanded our understanding of their roles beyond tRNA modification, firmly establishing them as players in epigenetics. pnas.orgnih.gov These modifications function as part of a novel restriction-modification (R-M) system, demonstrating a clear epigenetic role in defending the host genome against foreign DNA, such as invading phages. nih.govmit.edu

The genetic basis for this DNA modification is often a large, mobile genomic island containing a cluster of genes designated dpd (deazapurine in DNA). pnas.orgnih.gov This cluster includes genes for the synthesis of the preQ₀ base and a specialized DNA transglycosylase, DpdA, which exchanges guanine for preQ₀ in the host DNA. nih.govnih.gov This modification protects the cell's own DNA from cleavage by restriction enzymes encoded within the same dpd cluster, which target unmodified DNA. mit.edu In phages, the genomic DNA can be extensively, or even completely, modified with 7-deazaguanine derivatives to evade the restriction systems of their bacterial hosts. nih.govasm.org This represents a fascinating evolutionary arms race, where nucleic acid modification is a key weapon. pnas.orgoup.com

In the realm of epitranscriptomics, this compound (as the base preQ₀) is a crucial precursor to the hypermodified nucleoside queuosine (B110006) (Q) located in the wobble position of specific tRNAs. nih.govresearchgate.net The presence or absence of Q modification is a critical epitranscriptomic mark that fine-tunes the process of translation. asm.orguniv-paris13.fr Q modification influences both the efficiency and fidelity of protein synthesis by modulating codon-anticodon interactions. nih.govnih.gov For example, Q-modified tRNA has been shown to affect the translational speed of codons ending in U or C, and this effect can vary between different organisms and different codons. nih.gov The regulation of Q biosynthesis, which is sometimes controlled by riboswitches that directly sense the precursor preQ₁, provides a direct link between metabolite levels and the epitranscriptomic state of the tRNA pool, thereby influencing the cellular response to environmental conditions. researchgate.netnih.gov

The existence of pathways that utilize the same precursor, preQ₀, for both DNA (epigenetic) and tRNA (epitranscriptomic) modifications illustrates a profound and unexpected evolutionary connection between DNA and tRNA metabolism. pnas.orgnih.gov This crosstalk highlights how a single chemical scaffold can be adapted for distinct but fundamentally related roles in the storage and expression of genetic information. nih.gov

Q & A

Basic Research Questions

Q. What analytical methods are critical for confirming the structural identity of 7-cyano-7-deazaguanosine in tRNA extracts?

- Methodology : The structure of preQ₀ is validated through ultraviolet (UV) spectroscopy (peak absorption at ~260 nm), thin-layer chromatography (TLC) mobility comparisons with synthetic standards, and mass spectrometry (MS) for molecular weight confirmation (307.26 g/mol, C₁₂H₁₃N₅O₅) . Electrophoretic mobility under denaturing conditions further distinguishes preQ₀ from other tRNA-modified nucleosides like queuosine (Q) .

Q. What is the biological role of preQ₀ in tRNA modification pathways?

- Methodology : preQ₀ serves as a biosynthetic precursor for hypermodified nucleosides such as queuosine (Q) and archaeosine (G⁺). Its incorporation into tRNA involves enzymatic transfer of the cyano group at position 7 of the deazaguanine core, verified via isotopic labeling in E. coli mutants and comparative analysis of tRNA hydrolysates using HPLC-MS .

Q. How can researchers distinguish preQ₀ from its derivatives (e.g., preQ₁ or queuosine) in complex biological samples?

- Methodology : Use reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) to exploit differences in molecular mass and fragmentation patterns. For instance, preQ₀ (307.26 g/mol) lacks the aminomethyl group present in preQ₁ (311.3 g/mol) . Enzymatic digestion of tRNA followed by nucleoside-specific affinity chromatography can further isolate preQ₀ .

Advanced Research Questions

Q. How does the biosynthesis of preQ₀ intersect with primary metabolic pathways in prokaryotes?

- Methodology : preQ₀ biosynthesis begins with GTP via GTP cyclohydrolase I (GCYH-I/folE), linking folate metabolism to tRNA modification. Genetic knockout studies in E. coli (ΔfolE strains) show tRNA devoid of Q, restored by complementation with archaeal GCYH-I homologs. Comparative genomic analysis identifies conserved enzymes (e.g., QueD, QueE) in the pathway .

Q. What synthetic strategies improve the yield of preQ₀ for in vitro studies?